1-Chlorohexa-1,5-diene 1-Chlorohexa-1,5-diene
Brand Name: Vulcanchem
CAS No.: 69578-08-1
VCID: VC19360319
InChI: InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2
SMILES:
Molecular Formula: C6H9Cl
Molecular Weight: 116.59 g/mol

1-Chlorohexa-1,5-diene

CAS No.: 69578-08-1

Cat. No.: VC19360319

Molecular Formula: C6H9Cl

Molecular Weight: 116.59 g/mol

* For research use only. Not for human or veterinary use.

1-Chlorohexa-1,5-diene - 69578-08-1

Specification

CAS No. 69578-08-1
Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
IUPAC Name 1-chlorohexa-1,5-diene
Standard InChI InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2
Standard InChI Key YCLYFYFZLPMGPX-UHFFFAOYSA-N
Canonical SMILES C=CCCC=CCl

Introduction

Synthesis and Historical Development

The synthesis of 1-chlorohexa-1,5-diene was first reported by Porter and Rust in 1956, who described its preparation via the chlorination of 1,5-hexadiene under controlled conditions . A later method by Spangler and Woods (1965) involved the dehydrohalogenation of 1,2-dichlorohexane using a strong base, yielding the diene through elimination .

Porter and Rust Synthesis (1956):

  • Reactants: 1,5-Hexadiene, chlorine gas.

  • Conditions: Radical-initiated chlorination at low temperatures to favor mono-chlorination.

  • Mechanism: Free radical chain mechanism, with chlorine adding preferentially to the terminal double bond.

Spangler and Woods Method (1965):

  • Reactants: 1,2-Dichlorohexane, potassium tert-butoxide.

  • Conditions: Dehydrohalogenation in anhydrous ether.

  • Mechanism: E2 elimination producing HCl and the conjugated diene.

Industrial-scale production remains undocumented, but laboratory-scale protocols emphasize the need for inert atmospheres and precise temperature control to prevent polymerization or over-chlorination .

Reactivity and Chemical Behavior

Key Reaction Pathways:

  • Electrophilic Addition: The chlorine atom directs electrophiles to the less substituted double bond (position 5–6) due to inductive effects.

  • Nucleophilic Substitution: The vinylic chlorine may undergo substitution under strong basic conditions, though steric hindrance limits reactivity.

  • Polymerization: Exposure to light or radical initiators can lead to uncontrolled polymerization, necessitating stabilizers for long-term storage.

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